2-Dodecylbenzenesulfonic acid

Description

Properties

IUPAC Name |

2-dodecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIQQQGBSDOWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860152 | |

| Record name | 2-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecylbenzenesulfonic acid is a colorless liquid. It is soluble in water. It is corrosive to metals and tissue. It is used to make detergents., Dry Powder; Liquid; Other Solid, Liquid, Yellow to brown liquid; [ICSC] Colorless liquid, soluble in water; [CAMEO] Brown viscous liquid with a sulfur dioxide odor; [MSDSonline] | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl benzene sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 440 °F at 760 mmHg (USCG, 1999), > 440 °F = > 204.5 °C = > 477.7 deg K @ 1 atm | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYL BENZENE SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

300 °F (USCG, 1999), 149 °C, 300 °F open cup | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyl benzene sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYL BENZENE SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1 at 77 °F (USCG, 1999), 1 @ 25 °C | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYL BENZENE SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow to brown | |

CAS No. |

27176-87-0, 47221-31-8, 85536-14-7 | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dodecylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047221318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DODECYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMO4A07H35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECYL BENZENE SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Dodecylbenzenesulfonic Acid: Structure, Function, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-dodecylbenzenesulfonic acid (DBSA), a versatile anionic surfactant with significant industrial and research applications. This document delves into its molecular structure, functional properties, synthesis, and analytical methods, presenting key data and experimental protocols in a clear and accessible format for scientific professionals.

Molecular Structure and Functional Properties

This compound is an organic compound belonging to the class of benzenesulfonic acids. Its structure is characterized by a 12-carbon alkyl chain (dodecyl group) attached to a benzene (B151609) ring, which is in turn substituted with a sulfonic acid group.[1] The IUPAC name for this compound is this compound.[2]

The key to DBSA's functionality lies in its amphiphilic nature. The long, nonpolar dodecyl hydrocarbon tail is hydrophobic (water-repelling), while the highly polar sulfonic acid head is hydrophilic (water-attracting).[3] This dual characteristic allows DBSA to act as a surfactant, reducing the surface tension between immiscible liquids, such as oil and water, and facilitating their mixing to form stable emulsions.[1]

Beyond its primary role as a detergent and emulsifier, DBSA also serves as a dopant for conductive polymers and a strong acid catalyst in various chemical reactions.[1]

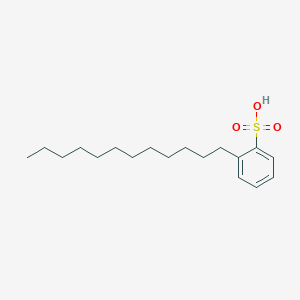

Caption: Molecular structure of this compound.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C18H30O3S | [2] |

| Molecular Weight | 326.49 g/mol | [2] |

| Appearance | Light yellow to brown viscous liquid | [4] |

| Melting Point | 10 °C | [4] |

| Boiling Point | >204.5 °C | [4] |

| Density | ~1.06 g/mL at 20 °C | |

| Solubility in Water | Soluble | [4] |

| pKa | ~0.7 |

Experimental Protocols

Synthesis of this compound via Sulfonation

The primary method for synthesizing DBSA is through the sulfonation of dodecylbenzene (B1670861).[1] This electrophilic aromatic substitution reaction can be carried out using sulfur trioxide or oleum (B3057394) (fuming sulfuric acid).[1]

Caption: General workflow for the synthesis of DBSA.

Detailed Protocol for Sulfonation with Sulfur Trioxide in a Microreactor:

This method utilizes a microporous dispersion reactor to ensure rapid and efficient mixing of the reactants, which helps to control the reaction temperature and minimize the formation of byproducts.[5]

-

Materials:

-

Dodecylbenzene solution in 1,2-dichloroethane (B1671644).[5]

-

Sulfur trioxide solution in 1,2-dichloroethane.[5]

-

Anhydrous phosphorus pentoxide (for drying sulfur trioxide).[5]

-

Sodium hydroxide (B78521) solution (for titration).[5]

-

Phenolphthalein indicator.[5]

-

-

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a sulfur trioxide-dichloroethane solution (5-20 wt%) by distilling sulfur trioxide from fuming sulfuric acid using anhydrous phosphorus pentoxide as a drying agent and dissolving it in anhydrous 1,2-dichloroethane.[5] Determine the exact concentration by acid-base titration with a standardized sodium hydroxide solution.[5]

-

Prepare a dodecylbenzene solution in 1,2-dichloroethane with a molar ratio of sulfur trioxide to dodecylbenzene between 1.01-1.5:1.[5]

-

-

Sulfonation Reaction:

-

Introduce the dodecylbenzene and sulfur trioxide solutions into a microporous dispersion reactor for rapid mixing.[5]

-

The resulting product mixture is recycled and mixed with fresh dodecylbenzene feed to be reintroduced into the reactor for further reaction.[5]

-

Maintain the reaction temperature precisely to avoid localized overheating due to the exothermic nature of the reaction.[5]

-

-

Aging:

-

After the complete addition of the sulfur trioxide solution, the reaction mixture is aged for 30-50 minutes to ensure maximum conversion.[5]

-

-

Product Isolation:

-

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a common and effective method for the analysis and quantification of DBSA and other linear alkylbenzene sulfonates.

General HPLC Method:

-

Principle: Reversed-phase HPLC separates the components of a mixture based on their hydrophobicity. A nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase.

-

Instrumentation:

-

HPLC system with a gradient pump.

-

UV or fluorescence detector.

-

Reversed-phase column (e.g., C8 or C18).

-

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer (e.g., sodium perchlorate (B79767) solution). A gradient elution is often employed to achieve optimal separation.

-

Detection: DBSA can be detected by UV absorbance, typically around 225 nm.

Mechanism of Action: Micelle Formation

In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), DBSA molecules self-assemble into spherical structures called micelles.[6] In these micelles, the hydrophobic dodecyl tails are oriented towards the center, creating a nonpolar core, while the hydrophilic sulfonic acid heads face outwards, interacting with the surrounding water molecules. This arrangement allows the micelles to encapsulate nonpolar substances like oils and greases within their hydrophobic core, effectively solubilizing them in water.[6][7]

Caption: Diagram of a DBSA micelle in an aqueous solution.

Applications in Research and Drug Development

The unique properties of this compound and its derivatives make them valuable in various research and development contexts, including:

-

Drug Delivery: The ability of DBSA to form micelles allows for the encapsulation of hydrophobic drug molecules, potentially enhancing their solubility and bioavailability. While DBSA itself may have toxicity concerns for direct pharmaceutical use, it serves as a model compound for studying the behavior of surfactant-based drug delivery systems.

-

Biocatalysis: In enzymatic reactions involving nonpolar substrates, DBSA can be used to create microemulsions, providing a larger interfacial area for the enzyme to act upon, thereby increasing the reaction rate.

-

Nanoparticle Synthesis: DBSA can act as a stabilizing agent in the synthesis of nanoparticles, preventing their aggregation and controlling their size and morphology.

-

Analytical Chemistry: In techniques like capillary electrophoresis, DBSA can be used as a component of the background electrolyte to modify the separation of analytes.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area.[4] In case of contact, flush the affected area with plenty of water and seek medical attention.[4]

References

- 1. Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 2. Dodecylbenzenesulphonic acid | C18H30O3S | CID 25457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN109912462B - Method for synthesizing dodecylbenzene sulfonic acid in circulating microreactor - Google Patents [patents.google.com]

- 6. worldscientific.com [worldscientific.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Surfactant Mechanism of 2-Dodecylbenzenesulfonic Acid

An in-depth technical guide on the core surfactant mechanism of 2-Dodecylbenzenesulfonic acid, designed for researchers, scientists, and drug development professionals.

Introduction

This compound (2-DBSA) is a prominent anionic surfactant widely utilized across various industrial and scientific applications, including in the formulation of detergents, as an emulsifier, and as a catalyst.[1][2] Its amphiphilic molecular structure, comprising a hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonic acid head group, is the cornerstone of its surface-active properties.[2] This guide provides a comprehensive technical overview of the core surfactant mechanism of 2-DBSA, with a focus on its behavior in aqueous solutions, methods for its characterization, and the underlying physicochemical principles. For the purposes of this guide, information on its sodium salt, sodium dodecylbenzenesulfonate (SDBS), will also be referenced due to its similar behavior in solution and the prevalence of data on this form.

Core Surfactant Mechanism

The surfactant action of 2-DBSA is driven by its amphiphilic nature. In an aqueous environment, the hydrophobic alkylbenzene tail seeks to minimize its contact with water molecules, while the hydrophilic sulfonic acid head group readily interacts with water. This dual characteristic leads to the spontaneous adsorption of 2-DBSA molecules at interfaces, such as the air-water or oil-water interface, with the hydrophobic tails oriented away from the water phase.[3] This interfacial accumulation disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.[4]

Micellization

As the concentration of 2-DBSA in an aqueous solution increases, the interface becomes saturated with surfactant monomers. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC), the monomers begin to self-assemble into spherical or ellipsoidal aggregates called micelles.[3][5] In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form the outer corona, maintaining contact with the surrounding aqueous medium.[3] The formation of micelles is a dynamic equilibrium process. Above the CMC, any additional surfactant added to the solution will predominantly form new micelles, while the monomer concentration remains relatively constant at the CMC.[5]

Quantitative Data

The following tables summarize key quantitative parameters related to the surfactant properties of dodecylbenzenesulfonate. It is important to note that these values can be influenced by factors such as temperature, pH, and the presence of electrolytes.[5]

Table 1: Critical Micelle Concentration (CMC) of Sodium Dodecylbenzenesulfonate (SDBS)

| Temperature (°C) | CMC (mmol/L) | Method | Reference |

| 25 | 1.48 | Synchronous Fluorescence | [6] |

| 25 | 3.77 x 10⁻⁴ M (0.377) | Not Specified | [7] |

| Not Specified | ~1.2 | Surface Tension | [7] |

| Not Specified | 0.37 | Electrical Conductivity | [7] |

Table 2: Surface Tension of Sodium Dodecylbenzenesulfonate (SDBS) Solutions

| Additive | Optimal Concentration | Surface Tension at CMC (mN/m) | Reference |

| None | - | ~28 | [8] |

| 0.7% NaCl | 0.7% | Not specified | [8] |

| 0.5% CaCl₂ | 0.5% | Not specified | [8] |

| 0.5% Na₂SO₄ | 0.5% | Not specified | [8] |

Experimental Protocols

The determination of the CMC is a fundamental aspect of characterizing any surfactant. Below are detailed methodologies for three common experimental techniques.

Tensiometry

Principle: Surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[4][5] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of 2-DBSA in deionized water. A series of solutions with varying concentrations are then prepared by serial dilution of the stock solution.

-

Instrumentation: A tensiometer, such as one using the Du Noüy ring or Wilhelmy plate method, is used.[9][10]

-

Measurement:

-

Calibrate the tensiometer with deionized water.

-

For each concentration, measure the surface tension. Ensure the ring or plate is thoroughly cleaned and dried between measurements to avoid cross-contamination.

-

Allow the system to equilibrate before each reading.

-

-

Data Analysis: Plot the measured surface tension as a function of the logarithm of the 2-DBSA concentration. The CMC is determined from the intersection of the two linear regions of the plot.[4]

Conductometry

Principle: For ionic surfactants like 2-DBSA, the electrical conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as 2-DBSA acts as a strong electrolyte. Above the CMC, the formation of micelles, which have a lower mobility than the free ions and can bind counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.[3][11]

Methodology:

-

Preparation of Solutions: Similar to tensiometry, prepare a series of 2-DBSA solutions of known concentrations in deionized water.

-

Instrumentation: A conductivity meter with a calibrated probe is required.[12]

-

Measurement:

-

Measure the conductivity of the deionized water as a baseline.

-

Measure the conductivity of each 2-DBSA solution, starting from the lowest concentration.

-

Rinse the probe with deionized water and the next solution to be measured to ensure accuracy.

-

-

Data Analysis: Plot the specific conductivity against the concentration of 2-DBSA. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[3][13]

Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe, such as pyrene (B120774), which has a high affinity for hydrophobic environments. In an aqueous solution below the CMC, the probe resides in a polar environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence spectrum, which can be monitored to determine the CMC.[14][15][16]

Methodology:

-

Preparation of Solutions: Prepare a series of 2-DBSA solutions. A stock solution of the fluorescent probe (e.g., pyrene in acetone) is also prepared.

-

Sample Preparation: Add a small, constant aliquot of the probe stock solution to each of the surfactant solutions. The final concentration of the probe should be very low to avoid self-quenching.

-

Instrumentation: A fluorescence spectrophotometer is used.

-

Measurement:

-

Excite the samples at an appropriate wavelength for the chosen probe (e.g., around 335 nm for pyrene).

-

Record the emission spectra. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is particularly sensitive to the polarity of the environment.

-

-

Data Analysis: Plot the fluorescence intensity or the I₁/I₃ ratio as a function of the 2-DBSA concentration. A sharp change in the plot indicates the onset of micelle formation, and the corresponding concentration is the CMC.[16]

Visualizations

Molecular Structure and Amphiphilic Nature

Caption: Molecular structure of this compound.

Micellization Process

Caption: Schematic of micelle formation with increasing surfactant concentration.

Experimental Workflow for CMC Determination by Tensiometry

Caption: Workflow for determining the Critical Micelle Concentration using tensiometry.

References

- 1. researchgate.net [researchgate.net]

- 2. Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 3. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 4. journals.stmjournals.com [journals.stmjournals.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. tegewa.de [tegewa.de]

- 10. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]

- 11. Virtual Labs [csc-iiith.vlabs.ac.in]

- 12. ajer.org [ajer.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 15. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Solubility of 2-Dodecylbenzenesulfonic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-dodecylbenzenesulfonic acid (DBSA) in various organic solvents. While precise quantitative solubility data is not widely available in public literature, this document consolidates qualitative information and presents a detailed experimental protocol for determining precise solubility parameters in a laboratory setting.

Introduction to this compound

This compound (DBSA), a member of the linear alkylbenzene sulfonates (LAS) class of surfactants, is characterized by a long, hydrophobic dodecyl chain and a hydrophilic sulfonate group attached to a benzene (B151609) ring.[1][2] This amphiphilic nature dictates its solubility behavior, making it a versatile compound in various applications, including as a catalyst, and in the formulation of detergents and emulsifiers.[3][4] While it is poorly soluble in water, its solubility in organic solvents is a critical factor in non-aqueous applications.[1]

Qualitative and Semi-Quantitative Solubility Data

Publicly available, precise quantitative data on the solubility of this compound in a broad spectrum of organic solvents is limited. However, technical data sheets and safety documents provide general qualitative descriptions of its solubility. The following table summarizes the available information. It is important to note that these are general indicators and should be experimentally verified for specific applications.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Organic Solvent | Chemical Class | Qualitative Solubility | Source(s) |

| Alcohols | |||

| Methanol | Polar Protic | Soluble | [5][6] |

| Ethanol | Polar Protic | Soluble | [1][7] |

| Ketones | |||

| Acetone | Polar Aprotic | Soluble | [1][7] |

| Halogenated Hydrocarbons | |||

| Dichloromethane | Polar Aprotic | More Soluble | [1] |

| Aromatic Hydrocarbons | |||

| Toluene | Nonpolar | Soluble | [5][6] |

| Aliphatic Hydrocarbons | |||

| General Aliphatic Hydrocarbons | Nonpolar | Insoluble | [7] |

| Ethers | |||

| Glycol Ethers | Polar | Soluble | [5][6] |

| Glycols | |||

| General Glycols | Polar Protic | Soluble | [5][6] |

| Esters | |||

| General Esters | Polar Aprotic | Soluble | [5][6] |

Note: The term "soluble" in this context is a qualitative description from the cited sources and does not imply a specific quantitative value. Researchers should determine the precise solubility for their specific solvent and conditions.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several key factors:

-

Solvent Polarity: As an amphiphilic molecule, DBSA's long alkyl chain provides nonpolar character, while the sulfonic acid group is highly polar. Its solubility is a balance between these two competing characteristics. It is generally more soluble in polar organic solvents that can interact with the sulfonic acid head group.[1]

-

Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature. The specific temperature dependence for DBSA in various organic solvents should be determined experimentally.

-

Purity of DBSA: The presence of isomers, residual sulfuric acid, or other byproducts from its synthesis can influence its solubility.

-

Presence of Water: Trace amounts of water within the organic solvent can significantly affect the solubility of surfactants like DBSA.

Experimental Protocol for Determining Solubility

The following detailed methodology for the experimental determination of the solubility of this compound in an organic solvent is based on the widely accepted shake-flask method, adapted from principles outlined in OECD Guideline 105 for testing of chemicals.

Materials and Equipment

-

This compound (of known purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for concentration determination (e.g., HPLC-UV, Titrator)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease shaking and allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved DBSA to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette pre-warmed or pre-cooled to the experimental temperature.

-

Filter the aliquot through a chemically compatible syringe filter to remove any remaining micro-particles.

-

Accurately dilute the filtered aliquot with the organic solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of DBSA in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable titration method.

-

-

Calculation of Solubility:

-

Calculate the concentration of DBSA in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Data Presentation and Repetition

All quantitative solubility data should be summarized in a clearly structured table for easy comparison across different solvents and temperatures. The experiment should be repeated at various temperatures to understand the temperature dependence of solubility.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of DBSA in an organic solvent.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Positional isomers of linear sodium dodecyl benzene sulfonate: solubility, self-assembly, and air/water interfacial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dodecylbenzenesulphonic acid | CAS#:27176-87-0 | Chemsrc [chemsrc.com]

- 4. Dodecylbenzenesulfonic Acid - PCC Group Product Portal [products.pcc.eu]

- 5. 十二烷基苯磺酸异丙醇溶液(催化剂) 溶液 70 wt. % in isopropanol | Sigma-Aldrich [sigmaaldrich.com]

- 6. Dodecylbenzenesulphonic acid CAS#: 27176-87-0 [m.chemicalbook.com]

- 7. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

An In-depth Technical Guide to 2-Dodecylbenzenesulfonic Acid: pKa and Dissociation in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) and the dissociation behavior of 2-dodecylbenzenesulfonic acid in aqueous solutions. The information is curated for professionals in research, science, and drug development who require a deep understanding of the physicochemical properties of this compound.

This compound (DBSA) is an anionic surfactant widely used in the formulation of detergents, emulsifiers, and dispersants[1]. Its amphiphilic nature, possessing both a hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonic acid head group, governs its behavior in various solvents and at interfaces[1]. Understanding its pKa and dissociation is critical for its application and for predicting its environmental fate and interactions in biological systems.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 27176-87-0 | [2] |

| Molecular Formula | C₁₈H₃₀O₃S | [1][2] |

| Molecular Weight | 326.5 g/mol | [2] |

| pKa (estimated) | -0.7 | [3] |

| Physical Form | Light yellow to brown viscous liquid | [1][4] |

| Density | 1.06 g/mL at 20 °C | [4][5] |

| Melting Point | 10 °C | [4][6] |

| Boiling Point | > 204.5 °C | [6] |

| Water Solubility | Soluble / Very good | [6] |

pKa and Dissociation in Water

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, the sulfonic acid group is highly acidic.

pKa Value and Acid Strength

The estimated pKa of dodecylbenzenesulfonic acid is approximately -0.7[3]. This extremely low pKa value indicates that it is a very strong acid. In practical terms, this means that in aqueous solutions across the entire environmental and physiological pH range (typically pH 4 to 9), the acid will be almost completely dissociated[3].

The dissociation equilibrium in water can be represented as follows:

C₁₂H₂₅C₆H₄SO₃H + H₂O ⇌ C₁₂H₂₅C₆H₄SO₃⁻ + H₃O⁺

Given the very low pKa, this equilibrium lies overwhelmingly to the right, favoring the formation of the dodecylbenzenesulfonate anion and the hydronium ion.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Dodecylbenzenesulphonic acid | C18H30O3S | CID 25457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. DODECYLBENZENESULFONIC ACID | 85536-14-7 [chemicalbook.com]

- 5. Dodecylbenzenesulphonic acid | CAS#:27176-87-0 | Chemsrc [chemsrc.com]

- 6. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and purification of 2-dodecylbenzenesulfonic acid

An In-depth Technical Guide to the Synthesis and Purification of 2-Dodecylbenzenesulfonic Acid

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a significant anionic surfactant precursor. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the underlying chemical principles, experimental methodologies, and data related to its production.

Introduction

Dodecylbenzenesulfonic acid (DBSA) is a member of the linear alkylbenzene sulfonates (LAS) class of organic compounds.[1] It consists of a C12 alkyl chain (dodecyl group) attached to a benzenesulfonic acid moiety.[2][3] The position of the benzene (B151609) ring on the linear alkyl chain can vary, and the sulfonic acid group is typically found at the 4-position of the benzene ring.[4] DBSA is a viscous, light-colored liquid and a key intermediate in the production of various detergents and emulsifiers.[3][5][6] Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic sulfonate group, imparts excellent surfactant properties.[5] The industrial production of DBSA is a multi-billion-pound per year industry, primarily for the manufacture of sodium dodecylbenzenesulfonate, a primary component of laundry detergents.[7]

Synthesis of this compound

The primary method for synthesizing this compound is through the electrophilic aromatic substitution reaction of linear alkylbenzene (LAB), specifically dodecylbenzene (B1670861), with a sulfonating agent.[8] Common sulfonating agents include sulfur trioxide (SO₃), oleum (B3057394) (fuming sulfuric acid), concentrated sulfuric acid, and chlorosulfonic acid.[3][8]

The general reaction is as follows: C₁₂H₂₅C₆H₅ + SO₃ → C₁₂H₂₅C₆H₄SO₃H

Synthesis Pathways

The sulfonation of dodecylbenzene is a critical industrial process.[9] The reaction is highly exothermic and requires careful temperature control to minimize the formation of byproducts.[9] The choice of sulfonating agent affects the reaction rate, yield, and purity of the final product.[8]

// Nodes Dodecylbenzene [label="Dodecylbenzene\n(C₁₂H₂₅C₆H₅)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfonating_Agent [label="Sulfonating Agent\n(e.g., SO₃, H₂SO₄, Oleum)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction_Vessel [label="Sulfonation Reactor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DBSA [label="Crude 2-Dodecylbenzenesulfonic\nAcid (DBSA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts\n(Sulfones, Polysulfonic Acids)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Dodecylbenzene -> Reaction_Vessel [label="Reactant"]; Sulfonating_Agent -> Reaction_Vessel [label="Reactant"]; Reaction_Vessel -> DBSA [label="Main Product"]; Reaction_Vessel -> Byproducts [label="Side Products", style=dashed]; } caption="Synthesis Pathway of this compound"

Experimental Protocols

2.2.1. Sulfonation using Concentrated Sulfuric Acid [8]

-

Apparatus Setup: Assemble a 250 mL four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.

-

Reactant Charging: Add 35 mL (approximately 34.6 g) of dodecylbenzene to the flask.

-

Sulfonating Agent Addition: Under continuous stirring, slowly add 35 mL of 98% sulfuric acid through the dropping funnel. Maintain the reaction temperature below 40°C during the addition.

-

Reaction: After the addition is complete, raise the temperature to 60-70°C and maintain it for 2 hours.

-

Quenching and Phase Separation: Cool the reaction mixture to 40-50°C and slowly add approximately 15 mL of water. Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Isolation: Remove the lower aqueous layer containing inorganic salts and retain the upper organic phase, which is the crude dodecylbenzenesulfonic acid.[8]

2.2.2. Sulfonation using Sulfur Trioxide [10][11]

This method is common in industrial settings and offers high conversion rates.

-

SO₃ Generation/Source: Gaseous sulfur trioxide, often diluted with dry air, is used.[12] In a laboratory setting, SO₃ can be generated by heating fuming sulfuric acid.[13]

-

Reaction Setup: The reaction is typically performed in a continuous reactor, such as a falling film reactor, to manage the high heat of reaction.[12] For a batch process, a similar setup to the sulfuric acid method can be used, with provisions for introducing gaseous SO₃.

-

Reaction Conditions: The molar ratio of SO₃ to dodecylbenzene is typically maintained between 1.05:1 and 1.2:1. The reaction temperature is controlled between 40-45°C.[14]

-

Aging: Following the sulfonation reaction, the mixture is aged for 30-60 minutes to ensure complete conversion.[14]

-

Work-up: A small amount of water (8-15% of the DBSA weight) is added to the aged product.[14]

Quantitative Data on Synthesis

| Sulfonating Agent | Temperature (°C) | Reaction Time | Purity of DBSA (%) | Byproducts | Reference |

| 98% H₂SO₄ | 60-70 | 2 hours | Not Specified | Sulfones | [8] |

| 20% Oleum | 35-50 | 2 hours | 88-90 (as sodium salt) | Sodium Sulfate (B86663) (10-12%) | [15] |

| SO₃ (gas) | 40-45 | Continuous/Short | 95-96 | H₂SO₄ (2.5%) | [10] |

| SO₃ in Microreactor | Not Specified | Continuous | up to 98 | Minimal | [13] |

Purification of this compound

Purification is crucial to remove unreacted starting materials, the sulfonating agent, and byproducts such as sulfones. The purification strategy often involves neutralization to the salt, followed by extraction and crystallization.

Purification Workflow

The purification process can be tailored based on the desired purity of the final product. A general workflow is outlined below.

// Nodes Crude_DBSA [label="Crude DBSA\n(from synthesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization\n(e.g., with NaOH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Salt [label="Crude Sodium Dodecyl-\nbenzenesulfonate Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction\n(e.g., with n-pentane)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Aqueous_Phase [label="Aqueous Phase\n(Purified Salt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Organic_Phase [label="Organic Phase\n(Unreacted Dodecylbenzene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evaporation [label="Evaporation/Drying", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purified_Salt [label="Purified Sodium\nDodecylbenzenesulfonate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acidification [label="Acidification\n(Optional, to regenerate acid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purified_DBSA [label="Purified DBSA", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude_DBSA -> Neutralization; Neutralization -> Crude_Salt; Crude_Salt -> Extraction; Extraction -> Aqueous_Phase [label="Contains Salt"]; Extraction -> Organic_Phase [label="Contains Impurities"]; Aqueous_Phase -> Evaporation; Evaporation -> Purified_Salt; Aqueous_Phase -> Acidification; Acidification -> Purified_DBSA; } caption="Purification Workflow for DBSA via its Sodium Salt"

Experimental Protocols

3.2.1. Purification via Neutralization and Extraction [15]

This protocol describes the purification of the sodium salt, which can be subsequently re-acidified if the free acid is desired.

-

Neutralization: Take the crude dodecylbenzenesulfonic acid and slowly add it to a stirred 10% sodium hydroxide (B78521) solution. Control the temperature at 40-50°C and adjust the pH to 7-8.[8]

-

Extraction of Unreacted Starting Material: The resulting aqueous solution of sodium dodecylbenzenesulfonate is extracted with two portions of n-pentane to remove any unreacted dodecylbenzene.[15] The organic layers are combined and the solvent can be evaporated to recover the starting material.

-

Isolation of the Salt: The aqueous layer is then processed to isolate the purified sodium salt. This can be achieved by evaporation of the water to yield a paste, which is then extracted with absolute ethanol (B145695).[15] The sodium dodecylbenzenesulfonate is soluble in ethanol, leaving behind inorganic salts. Evaporation of the ethanol yields the purified product.

3.2.2. Removal of Sulfate Impurities [14]

In processes where sulfuric acid or oleum is used, sodium sulfate is a common impurity after neutralization.

-

Precipitation: To the crude sodium dodecylbenzenesulfonate solution at 30-50°C, gradually add a solution of calcium chloride (CaCl₂).

-

Reaction: The calcium chloride reacts with the sodium sulfate impurity to form insoluble calcium sulfate (CaSO₄), which precipitates out of the solution.

-

Filtration: The precipitated calcium sulfate is removed by filtration. The resulting solution contains the purified sodium dodecylbenzenesulfonate and sodium chloride. The sodium chloride can often remain as it is used as a viscosity modifier in final detergent formulations.[14]

Safety and Handling

Dodecylbenzenesulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.[16] It is also harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.[17]

Conclusion

The synthesis of this compound via sulfonation of dodecylbenzene is a well-established and industrially significant process. The choice of sulfonating agent and reaction conditions allows for the tuning of product purity and yield. Purification, often involving a neutralization-extraction sequence, is critical for obtaining a high-purity product suitable for its wide range of applications in the detergent and chemical industries. This guide provides the fundamental protocols and data necessary for the laboratory-scale synthesis and purification of this important chemical intermediate.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031031) [hmdb.ca]

- 2. Dodecylbenzenesulphonic acid | C18H30O3S | CID 25457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 4. Dodecylbenzene - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. ARSHINE LIFESCIENCE CO., LTD. [arshinechem.com]

- 7. Sodium dodecylbenzenesulphonate CAS#: 25155-30-0 [m.chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 10. researchgate.net [researchgate.net]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 13. CN109912462B - Method for synthesizing dodecylbenzene sulfonic acid in circulating microreactor - Google Patents [patents.google.com]

- 14. CN110938022A - A kind of preparation method of improved sodium dodecylbenzenesulfonate solution - Google Patents [patents.google.com]

- 15. US4308215A - Sulfonation process - Google Patents [patents.google.com]

- 16. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Dodecylbenzenesulfonic Acid

This guide provides comprehensive safety and handling information for 2-dodecylbenzenesulfonic acid (DDBSA), tailored for researchers, scientists, and drug development professionals. The following sections detail the hazards, protective measures, emergency procedures, and toxicological data associated with this compound.

Hazard Identification and Classification

This compound is a corrosive and toxic substance that requires careful handling. It can cause severe skin burns, eye damage, and is harmful if swallowed.[1][2][3] Inhalation of its mist or vapors may also cause respiratory irritation.[3][4]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2][3][5] |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage.[1][2][3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[2][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3][5] |

Note: Classification may vary slightly between suppliers.

Physical and Chemical Properties

Understanding the physical and chemical properties of DDBSA is crucial for its safe handling and storage.

| Property | Value |

| Appearance | Colorless to light yellow or brown liquid.[4][6] |

| Molecular Formula | C18H30O3S[1] |

| Molar Mass | 326.5 g/mol [1] |

| Boiling Point | > 204.5 °C (> 440 °F)[6] |

| Melting Point | 10 °C[6] |

| Flash Point | ~149 °C (300 °F)[6][7] |

| Density | ~1 g/cm³ at 25 °C[6] |

| Solubility in Water | Soluble / Very Good.[6][8] |

| Decomposition Temperature | > 204.5 °C; produces toxic fumes including sulfur oxides.[6][8] |

Toxicological Data

The primary toxicological concerns are acute oral toxicity and severe corrosive effects on skin and eyes. While detailed experimental protocols for the following data are not available in standard safety datasheets, the summary values are critical for risk assessment.

| Parameter | Species | Route | Value |

| LD50 | Rat | Oral | 650 - 1150 mg/kg[2][9] |

| LD50 | Rat | Oral | 890 mg/kg[8] |

| LD50 | Mouse | Oral | 50 - 500 mg/kg[10] |

Health Effects:

-

Acute: Contact can cause severe irritation and burns to the skin and eyes, potentially leading to irreversible damage.[8][11] Ingestion results in irritation of the mouth, esophagus, and stomach, with symptoms like nausea, vomiting, and diarrhea.[7][8][11] Inhalation of mists can irritate the nose, throat, and respiratory tract.[3][4][7]

-

Chronic: Repeated skin contact may lead to dryness, itching, and rash.[4]

Exposure Controls and Personal Protection

Strict engineering controls and appropriate personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4][8]

-

Use local exhaust ventilation to control the release of vapors or mists.[4][9]

-

Ensure that eyewash stations and safety showers are readily accessible.[7][9]

Personal Protective Equipment (PPE):

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1][8] |

| Skin Protection | Wear acid-resistant gloves (e.g., PVC, neoprene, or nitrile rubber) and protective clothing, such as a lab coat or a complete suit protecting against chemicals.[4][8][9][12] |

| Respiratory Protection | If ventilation is inadequate or for spill response, use a full-face respirator with appropriate cartridges (e.g., type ABEK) or a self-contained breathing apparatus (SCBA).[8][12] |

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's integrity.

Handling:

-

Use non-sparking tools and prevent the build-up of electrostatic charge.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][8][9]

Storage:

-

Store separately from incompatible materials such as bases, oxidants, and metals.[5][8][13]

-

Do not store in carbon steel or aluminum containers; stainless steel or certain resistant plastics are suitable.[7][8][13]

Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency.

The following diagram outlines the workflow for first aid after exposure.

First Aid Protocols:

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[1][7][12]

-

Skin Contact: Immediately remove all contaminated clothing.[1][2][12] Flush the affected skin with plenty of water for at least 15 minutes.[7][12] Seek immediate medical attention as the substance can cause severe, poorly healing wounds.[1][14]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[8][12][14] Remove contact lenses if present and easy to do.[1][2][8] Continue rinsing and immediately call a poison center or doctor.[1][2][12]

-

Ingestion: Rinse the mouth with water.[1][8][12] Do NOT induce vomiting.[1][7][8][12] Never give anything by mouth to an unconscious person.[7][12] Seek immediate medical help.[1][7][8]

-

Suitable Extinguishing Media: Use water spray (fog), alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1][4][8][12]

-

Hazards from Combustion: The substance is combustible.[8] Fire may produce poisonous and irritating gases, including sulfur oxides (SOx) and hydrogen sulfide (B99878) (H2S).[4][8][9] Containers may explode when heated.[4]

-

Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][7][12]

The following diagram illustrates the logical workflow for responding to a spill.

Spill Response Protocol:

-

Personal Precautions: Evacuate non-essential personnel from the area.[4][5][9] Wear appropriate personal protective equipment, including chemical-resistant clothing and respiratory protection, to avoid contact.[5][8][9][12]

-

Environmental Precautions: Do not let the chemical enter drains or waterways.[1][12][14]

-

Containment and Cleanup: Absorb the spill with an inert material like sand, earth, or vermiculite.[1][4] Collect the material into suitable, sealable, non-metallic containers for disposal.[4][8][12] The remainder can be cautiously neutralized with sodium bicarbonate.[8] After collection, ventilate and wash the area.[4]

-

Disposal: Dispose of the collected waste in accordance with local, regional, and national regulations.[1][8] It may need to be treated as hazardous waste.[4]

References

- 1. valudor.com [valudor.com]

- 2. cpachem.com [cpachem.com]

- 3. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

- 4. nj.gov [nj.gov]

- 5. chemicalds.com [chemicalds.com]

- 6. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. echemi.com [echemi.com]

- 9. trc-corp.com [trc-corp.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. DODECYLBENZENESULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

Environmental Fate and Biodegradability of 2-Dodecylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Dodecylbenzenesulfonic acid (2-DBSA), a prominent member of the linear alkylbenzene sulfonate (LAS) family of anionic surfactants, is a widely utilized chemical in various industrial and consumer products. Its environmental fate is of significant interest due to its widespread discharge into aquatic and terrestrial ecosystems. This technical guide provides a comprehensive overview of the environmental behavior of 2-DBSA, focusing on its biodegradability, abiotic degradation, and ecotoxicological profile. Through a synthesis of current scientific literature, this document details the metabolic pathways of its degradation, summarizes key quantitative environmental parameters, and outlines standardized experimental protocols for its assessment. Visual diagrams of degradation pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes governing the environmental fate of this compound.

Physicochemical Properties

The environmental transport and fate of this compound are fundamentally influenced by its physicochemical properties. As an amphiphilic molecule, it possesses both a hydrophobic dodecyl chain and a hydrophilic benzenesulfonate (B1194179) group, dictating its behavior at interfaces and its partitioning between environmental compartments. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₀O₃S | --INVALID-LINK-- |

| Molecular Weight | 326.49 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow to brown viscous liquid | --INVALID-LINK-- |

| Melting Point | 10 °C | --INVALID-LINK-- |

| Boiling Point | >204.5 °C | --INVALID-LINK-- |

| Water Solubility | 300 mg/L (for sodium salt) | --INVALID-LINK-- |

| Vapor Pressure | 3 x 10⁻¹³ Pa (modeled) | --INVALID-LINK-- |

| pKa | ~0.7 (estimated) | --INVALID-LINK-- |

| Log Kow (Octanol-Water Partition Coefficient) | 1.96 (for sodium salt) | --INVALID-LINK-- |

Biodegradation

The primary mechanism for the removal of 2-DBSA from the environment is biodegradation, which occurs under both aerobic and anaerobic conditions.

Aerobic Biodegradation

Under aerobic conditions, 2-DBSA is readily biodegradable.[1] The degradation process is initiated by a consortium of microorganisms, including species of Pseudomonas and Alcaligenes.[2] The pathway involves the initial oxidation of the alkyl chain, followed by cleavage of the aromatic ring.

The aerobic biodegradation of 2-DBSA proceeds through a series of enzymatic reactions:

-

ω-Oxidation: The terminal methyl group of the dodecyl chain is oxidized to a carboxylic acid. This initial attack is a critical step in the degradation process.[3]

-

β-Oxidation: The resulting fatty acid is subsequently shortened by the sequential removal of two-carbon units in the form of acetyl-CoA. This process continues until a short-chain sulfophenyl carboxylic acid (SPC) is formed.[3]

-

Aromatic Ring Cleavage: The aromatic ring of the SPC intermediate is then hydroxylated and subsequently cleaved by dioxygenase enzymes.

-

Desulfonation: The final step involves the removal of the sulfonate group, leading to the complete mineralization of the molecule to carbon dioxide, water, and sulfate.[2]

A key enzyme involved in the mineralization of some sulfophenylcarboxylates is a Baeyer-Villiger monooxygenase (BVMO), which converts 4-sulfoacetophenone to 4-sulfophenyl acetate (B1210297). This is followed by the action of an esterase that hydrolyzes 4-sulfophenyl acetate to 4-sulfophenol and acetate.[4]

Anaerobic Biodegradation

While initially considered resistant to anaerobic degradation, recent studies have demonstrated that 2-DBSA can be biodegraded in anoxic environments, albeit at a slower rate than under aerobic conditions.[5] The anaerobic degradation pathway is distinct from the aerobic route and is initiated by a different enzymatic mechanism.

The proposed anaerobic degradation pathway involves:

-

Fumarate (B1241708) Addition: The degradation is initiated by the addition of fumarate to the subterminal carbon of the alkyl chain, a reaction catalyzed by a glycyl radical enzyme.

-

Carbon Skeleton Re-arrangement and β-Oxidation: Following the initial addition, the carbon skeleton is rearranged, and the alkyl chain is shortened via β-oxidation, leading to the formation of sulfophenyl carboxylic acids (SPCs).

-

Further Degradation: The resulting SPCs are then further metabolized by the anaerobic microbial community.

The half-life for LAS in anoxic marine sediments has been estimated to be approximately 90 days.[5]

Abiotic Degradation

Abiotic degradation processes are generally not considered the primary fate pathways for 2-DBSA in the environment.

-

Hydrolysis: 2-DBSA is hydrolytically stable at environmentally relevant pH values (pH 4-9).[1] Studies conducted according to OECD Guideline 111 have shown less than 10% hydrolysis after 5 days at 50°C.[1]

-

Photolysis: Indirect photolysis in the atmosphere is possible, with an estimated half-life of 7.8 hours.[1] However, due to its low vapor pressure, volatilization and subsequent atmospheric degradation are not significant fate processes. Direct photolysis in water is not expected to be a significant removal mechanism.

Environmental Distribution and Fate

The environmental distribution of 2-DBSA is governed by its physicochemical properties and its interaction with environmental matrices.

Soil and Sediment Sorption

Due to its hydrophobic alkyl chain, 2-DBSA has a tendency to adsorb to organic matter in soil and sediment. This partitioning behavior affects its mobility and bioavailability.

| Parameter | Value | Reference |

| Soil Adsorption Coefficient (Kd) | 3210 L/kg (in activated sludge) | [1] |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | 9076 | [1] |

Bioaccumulation

2-DBSA has a low potential for bioaccumulation. Experimental bioconcentration factor (BCF) values in fish, invertebrates, and algae for sodium dodecylbenzenesulfonate have been reported to range from 36 to 119.[1]

Ecotoxicity

2-DBSA exhibits moderate to high toxicity to aquatic organisms. A summary of acute and chronic toxicity data is presented in Table 2.

| Organism | Endpoint | Value (mg/L) | Reference |

| Fish (Salmo gairdneri) | 96 hr-LC50 | 3.20 - 5.60 | [1] |

| Invertebrates (Daphnia magna) | 48 hr-LC50 | 3.5 ± 1.0 | [1] |

| Green algae (Selenastrum capricornutum) | 72 hr-EC50 (growth rate) | 65.4 | --INVALID-LINK-- |

| Microorganisms (activated sludge) | 3 hr-EC50 | 500 - 723 | [1] |

| Fish (Pimephales promelas) | 1 yr-NOEC | 0.90 | [1] |

| Invertebrates (Daphnia magna) | 21 days-NOEC | 1.65 | [1] |

Experimental Protocols

Standardized test methods are crucial for assessing the environmental fate and effects of chemicals. The following sections describe the key OECD guidelines relevant to 2-DBSA.

OECD Guideline 301F: Ready Biodegradability - Manometric Respirometry Test

This test evaluates the ready biodegradability of a substance in an aerobic aqueous medium by measuring oxygen consumption.

-

Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured over a 28-day period.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Test Concentration: Typically 100 mg/L of the test substance.

-

Temperature: 22 ± 2 °C.

-

Duration: 28 days.

-

Pass Level: ≥ 60% of the theoretical oxygen demand (ThOD) within a 10-day window. C12-LAS has been shown to be readily biodegradable, achieving more than 60% mineralization within 28 days in this test.[1]

OECD Guideline 111: Hydrolysis as a Function of pH

This guideline assesses the abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

-

Principle: Sterile aqueous buffer solutions at pH 4, 7, and 9 containing the test substance are incubated in the dark at a constant temperature. The concentration of the test substance and any hydrolysis products are measured over time.

-

Test Conditions: A preliminary test is conducted for 5 days at 50°C. If significant hydrolysis occurs, a more detailed study is performed at different temperatures.

-

Analysis: The concentration of the test substance is determined at various time points using a suitable analytical method (e.g., HPLC).

-

Results for 2-DBSA: Less than 10% hydrolysis was observed after 5 days at pH 4.0, 7.0, and 9.0 at 50°C, indicating that 2-DBSA is hydrolytically stable.[1]

Conclusion

This compound is readily biodegradable under aerobic conditions, with a well-established degradation pathway involving ω- and β-oxidation of the alkyl chain followed by aromatic ring cleavage and desulfonation. While anaerobic biodegradation occurs at a slower rate, it provides a pathway for the removal of 2-DBSA in anoxic environments. The compound exhibits low potential for bioaccumulation and is hydrolytically stable. Its moderate to high aquatic toxicity necessitates careful management of its release into the environment. The standardized OECD test guidelines provide a robust framework for assessing the environmental fate and biodegradability of 2-DBSA and related compounds, ensuring a comprehensive understanding of their environmental risk profile. This technical guide serves as a valuable resource for professionals involved in the research, development, and environmental assessment of surfactants and other chemical products.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Complete oxidation of linear alkylbenzene sulfonate by bacterial communities selected from coastal seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anaerobic degradation of linear alkylbenzene sulfonates in coastal marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Dodecylbenzenesulfonic Acid as a Xenobiotic Metabolite: A Technical Guide for Researchers

An In-depth Examination of the Metabolism, Analysis, and Biological Impact of a Prevalent Surfactant Component

Introduction

2-Dodecylbenzenesulfonic acid (2-DBS), a primary constituent of commercial linear alkylbenzene sulfonates (LAS), is a xenobiotic compound of significant interest in biological systems. As a major component of widely used detergents and cleaning agents, its prevalence in the environment leads to unintentional exposure in various organisms, including humans. While not an endogenous metabolite, 2-DBS undergoes metabolic transformation upon entering a biological system. Understanding the pathways of its metabolism, the analytical methods for its detection, and its toxicological effects is crucial for researchers in toxicology, environmental science, and drug development. This technical guide provides a comprehensive overview of 2-DBS as a metabolite, focusing on its metabolic fate, quantitative analysis, and interaction with key cellular signaling pathways.

Metabolism of this compound